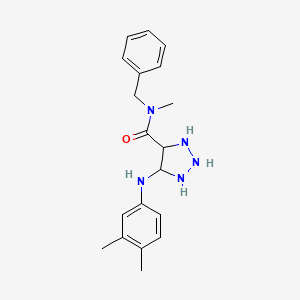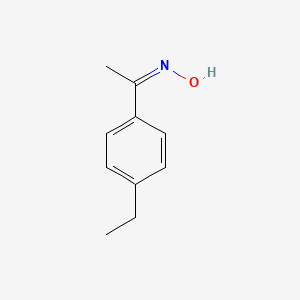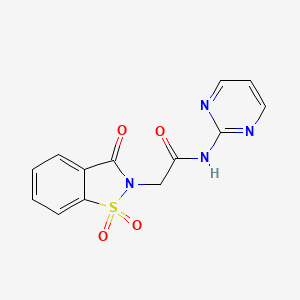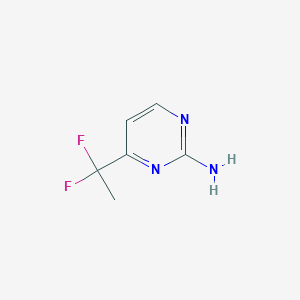
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide, also known as BMT-1, is a small molecule inhibitor that has shown potential in the field of cancer research. BMT-1 is a triazolidine derivative that has been synthesized through a multistep process involving the use of various reagents and solvents.
Wirkmechanismus
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide inhibits the interaction between Runx2 and CBP by binding to the acetyl-lysine binding site of CBP. This binding prevents Runx2 from binding to CBP, leading to a decrease in the activation of genes involved in bone metastasis.
Biochemical and Physiological Effects
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to decrease the expression of genes involved in bone metastasis, leading to a decrease in tumor growth and metastasis in animal models. N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its specificity for the Runx2-CBP interaction, which allows for targeted inhibition of this interaction. However, one limitation of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
For the research on N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide include the development of more potent derivatives and the investigation of its potential use in combination with other cancer therapies. Additionally, the role of the Runx2-CBP interaction in other types of cancer should be explored to determine the potential broader applications of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide.
Synthesemethoden
The synthesis of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethylaniline and benzaldehyde to form N-benzyl-3,4-dimethylaniline. This intermediate is then reacted with methyl 2-bromoacetate to form N-benzyl-5-(3,4-dimethylanilino)-2-bromoacetanilide. The bromine atom is then substituted with a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction to form N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has shown potential in the field of cancer research as a small molecule inhibitor of the protein-protein interaction between the transcription factor Runx2 and the coactivator CBP. This interaction is essential for the activation of genes involved in bone metastasis in breast and prostate cancer. N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to inhibit the interaction between Runx2 and CBP, leading to a decrease in the expression of genes involved in bone metastasis and a decrease in tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-9-10-16(11-14(13)2)20-18-17(21-23-22-18)19(25)24(3)12-15-7-5-4-6-8-15/h4-11,17-18,20-23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRAMPASYZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75584279 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)
![N-[(Z)-(2-chloro-4-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2758391.png)


![Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2758400.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2758401.png)

![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)

![N-(3-cyanophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2758406.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2758408.png)
![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)
![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid](/img/structure/B2758412.png)